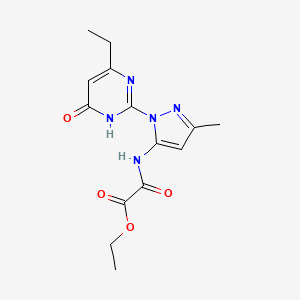![molecular formula C14H10Br2N2S B2453667 2-((2,4-ジブロモベンジル)チオ)-1H-ベンゾ[d]イミダゾール CAS No. 313253-11-1](/img/structure/B2453667.png)
2-((2,4-ジブロモベンジル)チオ)-1H-ベンゾ[d]イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2,4-dibromobenzylthio group
科学的研究の応用
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Industrial Chemistry: It serves as a corrosion inhibitor for metals and alloys, protecting them from oxidative damage in harsh environments.
作用機序
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to key biological molecules .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation or disruption of chemical bonds .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of pharmaceuticals and agrochemicals .
Pharmacokinetics
Imidazole derivatives are generally known to have good bioavailability and are often substrates for pgp and inhibitors of cyp3a4 .
Result of Action
Imidazole derivatives are known to have a broad spectrum of bioactivities, including antimicrobial and antifungal activities .
Action Environment
The activity of imidazole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2,4-dibromobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (80-100°C) for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as copper or palladium complexes, can also enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atoms using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc in acetic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated benzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
類似化合物との比較
Similar Compounds
2-(4-pyridyl)benzimidazole: Acts as a mixed-type inhibitor with predominant cathodic effectiveness.
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: Synthesized for their potential biological activities.
Uniqueness
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with metal surfaces or specific biological targets .
特性
IUPAC Name |
2-[(2,4-dibromophenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2S/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFWGSBZRJODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2453584.png)

![4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE](/img/structure/B2453586.png)

![2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2453588.png)


![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide](/img/structure/B2453595.png)


![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2453599.png)



